molecular formula C10H12BrFO B6358081 1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene CAS No. 2379322-36-6

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene

Cat. No.: B6358081
CAS No.: 2379322-36-6
M. Wt: 247.10 g/mol
InChI Key: OTGVSHOHYJYURY-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Properties

IUPAC Name

1-bromo-3-fluoro-4-methyl-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-6(2)13-10-8(11)5-4-7(3)9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGVSHOHYJYURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating and fluorinating agents, such as bromine and hydrogen fluoride, under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-fluoro-2-isopropoxy-4-methylbenzene.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The presence of bromine and fluorine enhances the reactivity of the benzene ring towards electrophiles. Common reagents for these reactions include aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄) .
  • Nucleophilic Substitution : The bromine atom can be substituted by other nucleophiles under suitable conditions, utilizing reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) .
Reaction TypeReagents UsedMajor Products Formed
Electrophilic Aromatic SubstitutionAlCl₃, H₂SO₄Various substituted aromatic compounds
Nucleophilic SubstitutionNaOH, KOtBu1-Fluoro-2-isopropoxy-4-methylbenzene

Biological Applications

Potential Biological Activity
Research indicates that this compound may exhibit biological activity relevant to pharmacology. It is studied for its interactions with biomolecules, which may lead to the development of new therapeutic agents. Its structural features suggest possible applications in drug development targeting specific biological pathways .

Medicinal Chemistry

Drug Development
The compound is investigated for its potential role in drug development. Its structure can be modified to enhance pharmacological properties or reduce toxicity. For instance, compounds containing similar halogenated aromatic structures have been shown to possess various biological activities, including antimicrobial and anti-inflammatory effects .

Case Study: Trifluoromethyl Group in Pharmaceuticals

A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of fluorinated compounds in medicinal chemistry. While not directly related to this compound, this underscores the relevance of halogenated compounds in drug design and their potential therapeutic benefits .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance materials used in coatings, adhesives, and electronic applications .

Summary of Applications

The following table summarizes the key applications of this compound:

Application FieldSpecific Uses
ChemistryIntermediate for organic synthesis
BiologyStudied for potential biological activity
MedicineInvestigated for drug development
IndustryProduction of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene depends on its specific use in chemical reactions. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-4-methylbenzene
  • 1-Bromo-3-fluoro-2-methylbenzene
  • 1-Bromo-4-fluoro-2-isopropoxybenzene

Uniqueness

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis .

Biological Activity

1-Bromo-3-fluoro-2-isopropoxy-4-methylbenzene, an organic compound with the molecular formula C10H12BrFO, is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound features a unique combination of bromine, fluorine, isopropoxy, and methyl groups, which influence its reactivity and interactions with biological systems.

This compound is primarily studied for its electrophilic and nucleophilic reactivity. The presence of bromine and fluorine enhances the compound's electrophilicity, making it reactive towards nucleophiles in various chemical reactions. The compound can participate in:

  • Electrophilic Aromatic Substitution : The electron-withdrawing effects of the bromine and fluorine atoms increase the reactivity of the benzene ring towards electrophiles.
  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to diverse synthetic pathways.

These reactions are critical for understanding how the compound may interact with biological molecules, potentially leading to pharmacological applications.

Biological Activity

Research into the biological activity of this compound has indicated several promising areas:

Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against various pathogens. For instance, related compounds have shown effectiveness against E. coli and Staphylococcus aureus .

Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its ability to interact with active sites through its electrophilic nature. This property is particularly relevant in drug design where enzyme inhibitors are sought for therapeutic purposes .

Case Studies and Research Findings

  • Antibacterial Studies : In a comparative study involving various brominated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate activity, suggesting further exploration into its structure-activity relationship (SAR) could yield more potent derivatives.
  • In Vitro Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Initial findings point towards selective cytotoxicity in certain cancer types, warranting further investigation into its potential as an anticancer agent .
  • Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with target proteins or enzymes. Such studies could involve crystallography and computational modeling to predict binding affinities and modes of action.

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells Observed Effects References
AntibacterialE. coli, S. aureusModerate inhibition of growth
Enzyme InhibitionVarious enzymesPotential inhibition observed
CytotoxicityHeLa, A549Selective cytotoxic effects noted

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